![molecular formula C13H8Cl2IN3O2S B1400301 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1116240-01-7](/img/structure/B1400301.png)

2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

“2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential antiviral activity . It is part of the 7H-Pyrrolo[2,3-d]pyrimidines family, which has been identified as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit antiviral activity .Applications De Recherche Scientifique

Recherche pharmaceutique

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine est utilisé dans la recherche pharmaceutique, en particulier dans la synthèse du citrate de tofacitinib, un médicament utilisé pour le traitement de la polyarthrite rhumatoïde .

Recherche sur le cancer

Ce composé est impliqué dans la conception et la synthèse de nouveaux dérivés pour des études anticancéreuses. Il est utilisé dans la modélisation moléculaire et les études de relations structure-activité (SAR) pour comprendre et développer de potentielles thérapies contre le cancer .

Synthèse chimique

Il sert d'intermédiaire dans divers processus de synthèse chimique, notamment la préparation d'analogues de pyrrolo[2,3-d]pyrimidinone, qui sont de puissants inhibiteurs de la DPP-IV .

Études biologiques

Le composé est utilisé dans des études biologiques pour étudier les mécanismes cellulaires tels que l'apoptose, qui est cruciale pour le développement et l'homéostasie cellulaires .

Science des matériaux

En science des matériaux, il est utilisé pour tester et développer de nouveaux matériaux avec des applications potentielles dans divers domaines .

Chimie analytique

Il est également utilisé comme étalon de référence en chimie analytique pour garantir des résultats précis lors des tests pharmaceutiques .

Mécanisme D'action

Target of Action

These drugs are known to inhibit Janus kinases (JAKs), a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .

Mode of Action

Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets (like jaks) and inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways .

Biochemical Pathways

Given its potential role as a jak inhibitor, it may affect the jak-stat signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .

Result of Action

Similar compounds have shown promising cytotoxic effects against various human cancer cell lines . For instance, some compounds were found to be most active toward MCF7 cells, with IC50 values lower than that of doxorubicin . These compounds caused cell cycle arrest at the G1/S phase in MCF7 cells and induced apoptotic cell death .

Action Environment

Like all chemicals, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Orientations Futures

The future directions of research on “2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” could involve further investigation of its antiviral activity, particularly against flaviviruses . Additionally, further development of the compound as a lead compound for FAK-targeted anticancer drug discovery could be a potential future direction .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as Janus kinase (JAK) and signal transducer and activator of transcription protein (STAT), which are crucial in cell signaling pathways . The compound inhibits the activity of these enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including cell division, apoptosis, and immune responses. By inhibiting JAK and STAT, this compound can modulate these processes and has potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Additionally, it affects cell cycle progression by causing cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as JAK, inhibiting their catalytic activity . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby disrupting the JAK-STAT signaling pathway. Additionally, the compound can interact with DNA and RNA, affecting gene expression and transcription processes . These molecular interactions contribute to its ability to modulate cellular functions and induce apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism and its impact on metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for predicting its pharmacodynamics and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and RNA . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its ability to modulate cellular processes and induce apoptosis.

Propriétés

IUPAC Name |

2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYBQGYSTLWUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

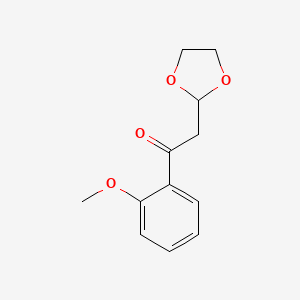

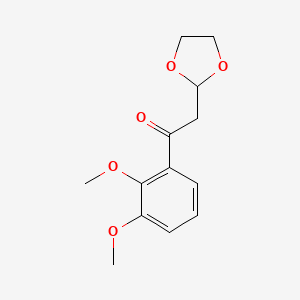

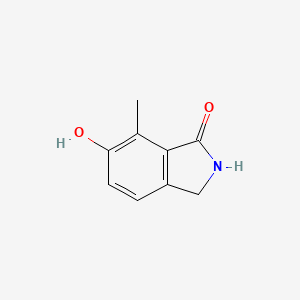

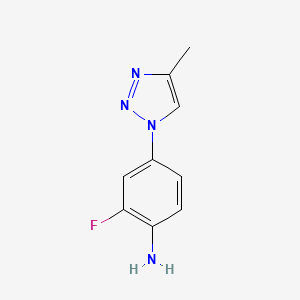

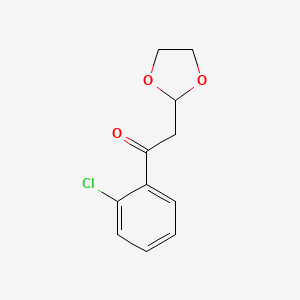

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)